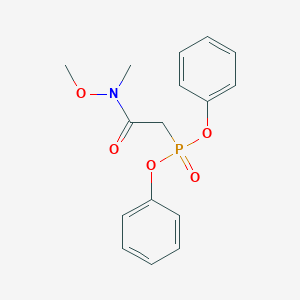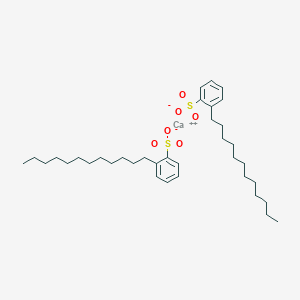
Mycophenolate mofetil hydrochloride
Vue d'ensemble
Description
Le mycophénolate mofétil chlorhydrate est un promédicament de l'acide mycophénolique, classé comme un inhibiteur réversible de l'inosine monophosphate déshydrogénase. Ce composé est principalement utilisé comme immunosuppresseur pour prévenir le rejet des greffes de rein, de cœur ou de foie. Il est commercialisé sous diverses marques, notamment CellCept et Myfortic .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le mycophénolate mofétil chlorhydrate est synthétisé par la réaction de l'acide mycophénolique avec le morpholinoéthanol. Le processus implique la formation d'un ester morpholinoéthylique de l'acide mycophénolique. La réaction est généralement effectuée en conditions basiques pour améliorer la pureté et le rendement du produit .
Méthodes de production industrielle : La production industrielle du mycophénolate mofétil chlorhydrate implique plusieurs étapes, notamment la purification du composé par formation de sel et recristallisation à partir de solvants appropriés. Ceci garantit un haut degré de pureté pharmaceutiquement acceptable .
Analyse Des Réactions Chimiques
Types de réactions : Le mycophénolate mofétil chlorhydrate subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution.
Réactifs et conditions courants :
Hydrolyse : Cette réaction se produit en présence d'eau, conduisant à la formation d'acide mycophénolique.
Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants tels que le peroxyde d'hydrogène.
Substitution : Cette réaction implique le remplacement de groupes fonctionnels dans le composé, souvent en utilisant des réactifs comme les halogènes.
Produits majeurs : Le produit principal formé à partir de ces réactions est l'acide mycophénolique, qui est le métabolite actif responsable des effets immunosuppresseurs du composé .
4. Applications de la recherche scientifique
Le mycophénolate mofétil chlorhydrate a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans les études impliquant des réactions d'estérification et d'hydrolyse.
Biologie : Le composé est étudié pour ses effets sur le métabolisme cellulaire et la réponse immunitaire.
5. Mécanisme d'action
Le mycophénolate mofétil chlorhydrate exerce ses effets en inhibant l'inosine monophosphate déshydrogénase, une enzyme essentielle pour la synthèse de novo des nucléotides guanosine. Cette inhibition conduit à une déplétion des nucléotides guanosine, ce qui affecte préférentiellement les lymphocytes T et B, supprimant ainsi les réponses immunitaires à médiation cellulaire et la formation d'anticorps . Le composé est rapidement hydrolysé en acide mycophénolique après administration orale, qui est la forme active responsable de ses effets immunosuppresseurs .
Composés similaires :
Azathioprine : Un autre immunosuppresseur utilisé pour prévenir le rejet d'organes et traiter les maladies auto-immunes.
Cyclosporine : Un inhibiteur de la calcineurine utilisé en association avec le mycophénolate mofétil chlorhydrate pour une thérapie immunosuppressive.
Tacrolimus : Un autre inhibiteur de la calcineurine avec un mécanisme d'action similaire.
Unicité : Le mycophénolate mofétil chlorhydrate est unique en raison de son inhibition sélective de l'inosine monophosphate déshydrogénase, ce qui entraîne moins d'effets néphrotoxiques par rapport aux inhibiteurs de la calcineurine tels que la cyclosporine et le tacrolimus . De plus, il a une meilleure biodisponibilité et des effets secondaires gastro-intestinaux réduits par rapport à l'acide mycophénolique .
Applications De Recherche Scientifique
Mycophenolate mofetil hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving esterification and hydrolysis reactions.
Biology: The compound is studied for its effects on cellular metabolism and immune response.
Mécanisme D'action
Mycophenolate mofetil hydrochloride exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a depletion of guanosine nucleotides, which preferentially affects T and B lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation . The compound is rapidly hydrolyzed to mycophenolic acid after oral administration, which is the active form responsible for its immunosuppressive effects .
Comparaison Avec Des Composés Similaires
Azathioprine: Another immunosuppressant used to prevent organ rejection and treat autoimmune diseases.
Cyclosporine: A calcineurin inhibitor used in combination with mycophenolate mofetil hydrochloride for immunosuppressive therapy.
Tacrolimus: Another calcineurin inhibitor with a similar mechanism of action.
Uniqueness: this compound is unique due to its selective inhibition of inosine monophosphate dehydrogenase, which results in fewer nephrotoxic effects compared to calcineurin inhibitors like cyclosporine and tacrolimus . Additionally, it has a higher bioavailability and reduced gastrointestinal side effects compared to mycophenolic acid .
Propriétés
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7.ClH/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3;/h4,26H,5-14H2,1-3H3;1H/b15-4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLCGJBUTJXNOF-HDNKIUSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027191 | |
| Record name | Mycophenolate mofetil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116680-01-4 | |
| Record name | Mycophenolate mofetil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116680-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mycophenolate mofetil hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116680014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycophenolate mofetil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYCOPHENOLATE MOFETIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXH81S8ZVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)








